molecular formula C16H10O5 B12495783 2-(1,3-benzodioxol-5-yl)-6-hydroxy-4H-chromen-4-one

2-(1,3-benzodioxol-5-yl)-6-hydroxy-4H-chromen-4-one

Cat. No.: B12495783
M. Wt: 282.25 g/mol
InChI Key: JFJXRANIGSPDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-6-HYDROXYCHROMEN-4-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a hydroxychromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-HYDROXYCHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a suitable chromenone precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-6-HYDROXYCHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-6-HYDROXYCHROMEN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-HYDROXYCHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: A benzodioxole derivative with different functional groups.

    N-(2H-1,3-BENZODIOXOL-5-YL)-4-{THIENO[3,2-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXAMIDE: A compound with potential antitumor activity.

    2-(6-(2-BROMOBENZOYL)BENZO[D][1,3]DIOXOL-5-YL)ACETIC ACID: A derivative with different substituents.

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-6-HYDROXYCHROMEN-4-ONE is unique due to its specific combination of benzodioxole and hydroxychromenone structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-hydroxychromen-4-one

InChI

InChI=1S/C16H10O5/c17-10-2-4-13-11(6-10)12(18)7-15(21-13)9-1-3-14-16(5-9)20-8-19-14/h1-7,17H,8H2

InChI Key

JFJXRANIGSPDDC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)O

Origin of Product

United States

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